molecular formula C25H25BrN4 B065416 (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline CAS No. 162070-38-4

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline

货号 B065416
CAS 编号: 162070-38-4
分子量: 461.4 g/mol
InChI 键: VKABNRMTNPWHBD-STBDEFDDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline, also known as BIMU-1, is a synthetic chemical compound that belongs to the ergoline family. BIMU-1 has been extensively studied for its potential therapeutic applications in various medical conditions.

作用机制

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual mechanism of action is thought to be responsible for its anxiolytic and antipsychotic effects. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline also has a high affinity for dopamine receptors, specifically the D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to decrease anxiety-like behavior in animal models. It has also been shown to reduce hyperactivity and improve cognitive function in animal models of schizophrenia. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.

实验室实验的优点和局限性

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has several advantages for lab experiments. It has a high affinity for specific receptors, which makes it a useful tool for studying the role of these receptors in various medical conditions. However, (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, its effects may be dose-dependent, which can make it challenging to interpret results from experiments.

未来方向

There are several future directions for research on (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline. One area of interest is its potential use in the treatment of anxiety disorders and schizophrenia. Further studies are needed to determine its efficacy and safety in these medical conditions. Another area of interest is its potential use in the treatment of substance use disorders. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to reduce cocaine self-administration in animal models, indicating its potential as a treatment for cocaine addiction. Additionally, further studies are needed to determine the optimal dosing and administration of (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline in animal models and humans.

合成方法

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline can be synthesized using a multistep reaction process. The first step involves the reaction of 6-methyl-ergoline with bromine in the presence of a strong acid catalyst to form 2-bromo-6-methyl-ergoline. In the second step, 2-bromo-6-methyl-ergoline is reacted with 2-phenyl-1H-imidazole in the presence of a reducing agent to form (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline.

科学研究应用

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to have anxiolytic and antipsychotic effects in preclinical studies, indicating its potential use in the treatment of anxiety disorders and schizophrenia.

属性

CAS 编号

162070-38-4

产品名称

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline

分子式

C25H25BrN4

分子量

461.4 g/mol

IUPAC 名称

(6aR,9S)-5-bromo-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C25H25BrN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22+/m0/s1

InChI 键

VKABNRMTNPWHBD-STBDEFDDSA-N

手性 SMILES

CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6

规范 SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6

同义词

2-Bromo-6-methyl-8-alpha-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。